molecular formula C9H10N2O4 B14506331 4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole CAS No. 63008-41-3

4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole

Katalognummer: B14506331
CAS-Nummer: 63008-41-3
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: KXTSBJLZJLKQBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features both furan and isoxazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrofuran moiety suggests potential biological activity, while the isoxazole ring is known for its stability and versatility in chemical reactions.

Vorbereitungsmethoden

The synthesis of 4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole can be achieved through various synthetic routes. One common method involves the reaction of a β-ketoester with hydroxylamine and an aromatic aldehyde under mild conditions. This multicomponent reaction is known for its efficiency and good atom economy . The reaction can be carried out in a continuous flow photochemical reactor, which allows for shorter reaction times and higher yields compared to traditional methods that use heating or catalysis .

Analyse Chemischer Reaktionen

4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a catalyst. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound’s potential biological activity makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The stability of the isoxazole ring makes this compound useful in the development of new materials with specific properties.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is similar to that of other nitrofuran-based compounds, which are known to exert their effects through oxidative stress.

Vergleich Mit ähnlichen Verbindungen

4,5-Dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the nitrofuran and isoxazole rings, which provides a distinct set of chemical and biological properties.

Eigenschaften

CAS-Nummer

63008-41-3

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

4,5-dimethyl-3-(5-nitrofuran-2-yl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C9H10N2O4/c1-5-6(2)15-10-9(5)7-3-4-8(14-7)11(12)13/h3-6H,1-2H3

InChI-Schlüssel

KXTSBJLZJLKQBD-UHFFFAOYSA-N

Kanonische SMILES

CC1C(ON=C1C2=CC=C(O2)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.